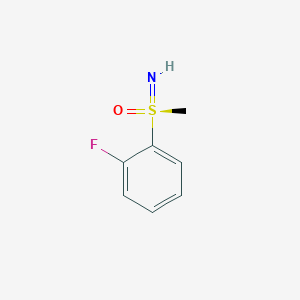
2-(3-Chloro-4-methylphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H9ClO It is a derivative of acetaldehyde, where the hydrogen atoms are substituted by a 3-chloro-4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methylphenyl)acetaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chloro-4-methylbenzene and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-4-methylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-Chloro-4-methylbenzoic acid.
Reduction: 2-(3-Chloro-4-methylphenyl)ethanol.
Substitution: 2-(3-Methoxy-4-methylphenyl)acetaldehyde.
Applications De Recherche Scientifique
2-(3-Chloro-4-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)acetaldehyde involves its interaction with specific molecular targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid, while in reduction reactions, it is converted to an alcohol. The chloro group can participate in nucleophilic aromatic substitution, where it is replaced by a nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-3-methylphenyl)acetaldehyde
- 2-(3-Chloro-4-methylphenyl)ethanol
- 3-Chloro-4-methylbenzaldehyde
Uniqueness
2-(3-Chloro-4-methylphenyl)acetaldehyde is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthesis in organic chemistry.
Propriétés
Formule moléculaire |
C9H9ClO |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
2-(3-chloro-4-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9ClO/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,5-6H,4H2,1H3 |
Clé InChI |
WOGRNQUBKPXKSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


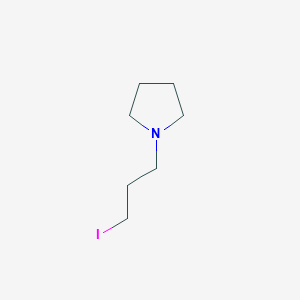
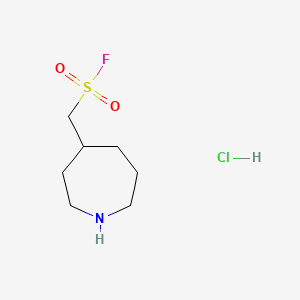
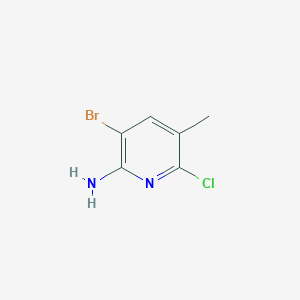
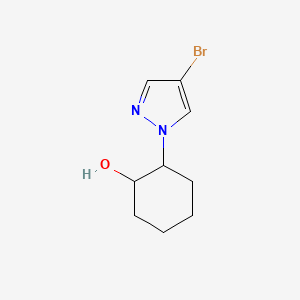
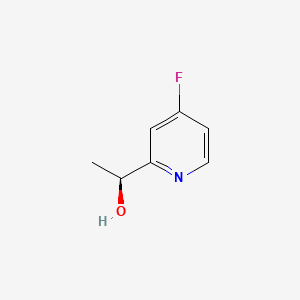
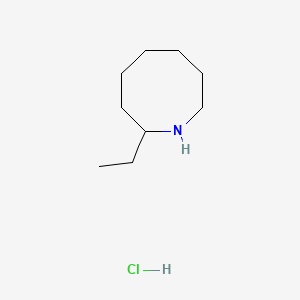
![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)
![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)
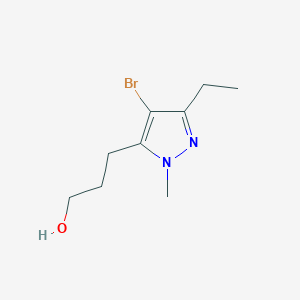
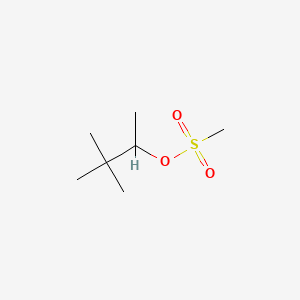
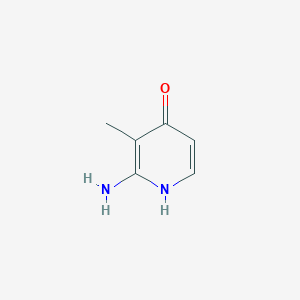
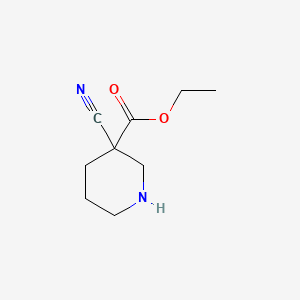
![Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid](/img/structure/B13566741.png)
